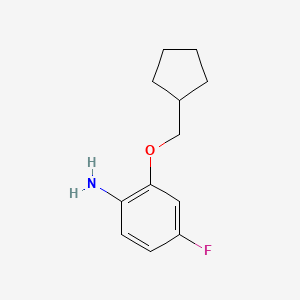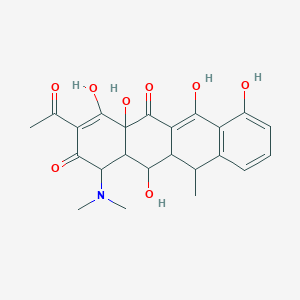
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of fluorophenyl, carbamoyl, and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Carbamoyl Intermediate: This step involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate.
Thiophene Ring Formation: The thiophene ring is synthesized by reacting 2-bromothiophene with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst.
Coupling Reactions: The carbamoyl intermediate is then coupled with the thiophene ring under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)thiophene: This compound shares the fluorophenyl and thiophene groups but lacks the carbamoyl and carboxamido functionalities.
Canagliflozin: A sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor that also contains a fluorophenyl group.
Uniqueness
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in scientific research.
属性
分子式 |
C19H15FN2O4S2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
methyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O4S2/c1-10-14(19(25)26-2)18(22-16(23)13-8-5-9-27-13)28-15(10)17(24)21-12-7-4-3-6-11(12)20/h3-9H,1-2H3,(H,21,24)(H,22,23) |
InChI 键 |
NMVPKTPCQPMIRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




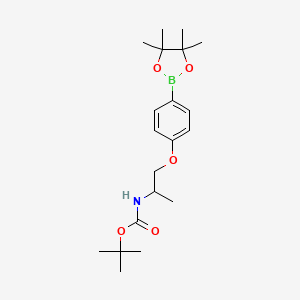

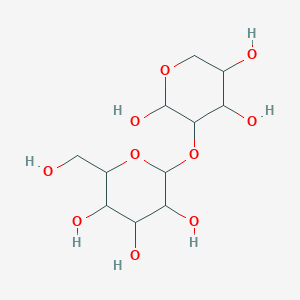
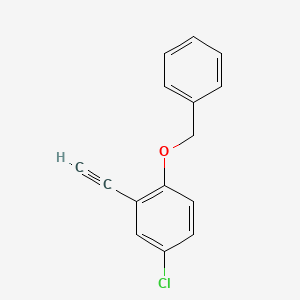
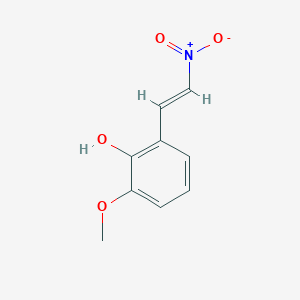



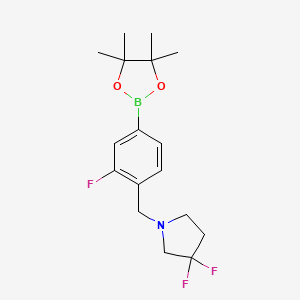
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
